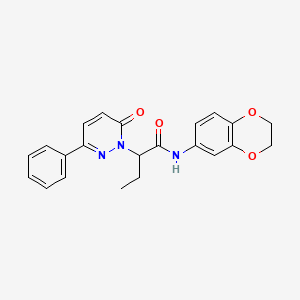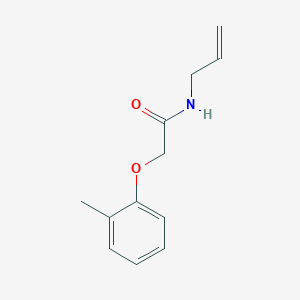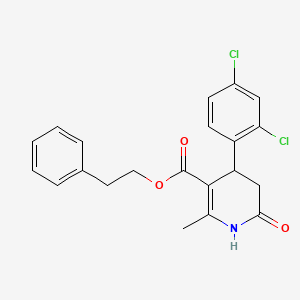![molecular formula C19H20N4O2 B5218936 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)
6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PDP, is a pyrido[4,3-d]pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. PDP is a highly potent and selective inhibitor of the protein kinase CK2, which has been implicated in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, this compound can affect the phosphorylation of these substrates and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to affect the expression of clock genes, which are involved in the regulation of circadian rhythms. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its high potency and selectivity for CK2. This allows researchers to study the effects of CK2 inhibition on specific cellular processes with minimal off-target effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is in the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is in the use of this compound as a tool for studying the role of CK2 in various cellular processes. Finally, this compound may have potential applications in the development of novel cancer therapies or antiviral agents.
Métodos De Síntesis
The synthesis method of 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the reaction of 3,4-dimethylphenylacetic acid with 4-morpholinecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then subjected to cyclization with ammonium acetate and acetic anhydride to yield this compound. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CK2 has been shown to play a critical role in the development and progression of many types of cancer, including breast, prostate, and lung cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anticancer agent.
In addition to its potential applications in cancer therapy, this compound has also been studied for its effects on other cellular processes. For example, CK2 has been implicated in the regulation of circadian rhythms, and this compound has been shown to affect the expression of clock genes in cells. This compound has also been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have antiviral properties.
Propiedades
IUPAC Name |
6-(3,4-dimethylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-3-4-15(11-14(13)2)23-6-5-17-16(18(23)24)12-20-19(21-17)22-7-9-25-10-8-22/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQFFKIQJCYRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5218859.png)
![16-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5218862.png)

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide](/img/structure/B5218883.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)


